molecular formula C38H40N2O5 B563886 [4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone CAS No. 188559-29-7

[4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone

Katalognummer: B563886
CAS-Nummer: 188559-29-7
Molekulargewicht: 604.747
InChI-Schlüssel: NTLBMTFKBQDADD-GVBYMILNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name reflects its complex molecular architecture:

  • Core Structure : A 2-oxazolidinone ring (five-membered heterocycle with oxygen and nitrogen atoms).
  • Substituents :
    • 4-Phenyl group attached to the nitrogen atom of the oxazolidinone ring.
    • 3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl side chain at the C3 position.
Molecular Formula Molecular Weight Key Functional Groups
C₃₈H₄₀N₂O₅ 604.73 g/mol Oxazolidinone, dioxolane, bis(phenylmethyl)amino, ketone

The oxazolidinone core is functionalized with sterically demanding groups, including two phenylmethyl (benzyl) moieties and a dioxolane ring, which collectively influence its electronic and steric properties.

Chiral Center Configuration: [4R-[3(2S,3S),4R*]] Stereodescriptor Interpretation

The stereochemical descriptors encode four chiral centers:

Chiral Center Configuration Functional Role
C4 (oxazolidinone) R Defines ring geometry
C3 (side chain) 2S,3S Controls spatial arrangement of substituents
C4 (side chain) R Stabilizes dioxolane ring orientation

The 2S,3S* configuration in the side chain ensures proper alignment of the bis(phenylmethyl)amino group and dioxolane moiety, which are critical for potential biological interactions. The Cahn-Ingold-Prelog priority rules assign the highest priority to the oxazolidinone nitrogen and carbonyl groups, respectively, guiding the R/S assignments.

X-ray Crystallographic Studies of Oxazolidinone Core

X-ray crystallography has elucidated the conformational preferences of oxazolidinone derivatives. While no direct crystal structure exists for this compound, related studies (e.g., [4R-[3(2S,3S),4R*]]-3-[3-[3-[bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone) reveal:

Parameter Value Implication
Bond Angle at N1 ~352.7° Partial sp² hybridization, delocalization of lone pair into carbonyl
C9–N1 Bond Length 1.372 Å Partial double-bond character from resonance
Space Group P2₁ (monoclinic) Chiral crystal packing

These data suggest that the oxazolidinone ring adopts a planar conformation, with the phenyl group positioned anti to the side chain substituents to minimize steric clashes.

Comparative Analysis with Linezolid and Eperezolid Structural Analogues

The compound shares structural motifs with clinical oxazolidinones but differs in substituents:

Compound Core Key Substituents Applications
Linezolid (CAS 165800-04-4) Oxazolidinone + fluorophenyl Morpholine, acetamide Antibacterial (MRSA/VRE)
Eperezolid (CAS 165800-04-4) Oxazolidinone + piperazinyl Hydroxyacetyl, acetamide Antibacterial (clinical trials)
Current Compound Oxazolidinone + 4-phenyl Bis(phenylmethyl)amino, dioxolane Intermediate for Tipranavir
Property Linezolid Eperezolid Current Compound
Molecular Weight 337.35 g/mol 394.41 g/mol 604.73 g/mol
Hydrophobicity Moderate Moderate High (multiple phenyl groups)

The current compound’s bis(phenylmethyl)amino and dioxolane groups enhance lipophilicity compared to linezolid, potentially affecting membrane permeability and target binding.

Eigenschaften

IUPAC Name

(4R)-3-[(2S,3S)-3-[3-(dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O5/c1-3-33(31-20-13-21-32(24-31)39(25-28-14-7-4-8-15-28)26-29-16-9-5-10-17-29)35(38(2)44-22-23-45-38)36(41)40-34(27-43-37(40)42)30-18-11-6-12-19-30/h4-21,24,33-35H,3,22-23,25-27H2,1-2H3/t33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLBMTFKBQDADD-GVBYMILNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C(=O)N4C(COC4=O)C5=CC=CC=C5)C6(OCCO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[C@H](C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5)C6(OCCO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675704
Record name (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188559-29-7
Record name (4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Asymmetric Reduction Using (-)-DIP Chloride

A pivotal step in the synthesis involves the stereoselective reduction of a ketone intermediate to establish the (5S)-hydroxy configuration. As detailed in patent WO2005049592A1, the keto compound 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone undergoes reduction with (-)-DIP chloride (diisopinocampheylborane chloride) in toluene at 0–5°C . The reaction proceeds with high enantiomeric excess, yielding 3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone in 96% yield . Key parameters include:

ParameterConditionImpact on Yield/Stereochemistry
Temperature0–5°CMinimizes side reactions
SolventTolueneEnhances solubility of intermediates
Stoichiometry0.8–5 mol% (-)-DIP chlorideOptimal for complete reduction

This step is critical for introducing the (5S)-hydroxy group, which later participates in cyclization to form the dioxolane ring .

Photocatalytic Synthesis of the 2-Methyl-1,3-dioxolane Moiety

The 2-methyl-1,3-dioxolane group is synthesized via a FeCl3·6H2O/NaNO2-catalyzed reaction under UV irradiation . Ethylene glycol and ethanol react in the presence of nitromethane as a microwave absorber, forming the dioxolane ring at 50°C over 24 hours . This method achieves a 67% yield of 2-methyl-1,3-dioxolane, which is subsequently functionalized into the target compound . The mechanism involves radical intermediates generated by Fe³⁺/NO2⁻ redox cycles under UV light .

Oxazolidinone Core Assembly via Cycloaddition

The oxazolidinone ring is constructed using a cycloaddition strategy between epoxides and isocyanates, as described in PMC7385335 . For example, epoxide 7f reacts with chlorosulfonyl isocyanate (CSI) to form oxazolidinone intermediates 10 or 11 through transition states TS1 or TS1′ , respectively . The choice of transition state governs regioselectivity, with TS1 favoring attack at the less hindered C1 position .

EpoxideIsocyanateCatalystYield (%)
7f CSINone85–90
GlycidolAryl isocyanateLiBr78

This method is adaptable to solid-phase synthesis, enabling high-throughput production of N-aryloxazolidinones for drug discovery .

Chiral Auxiliary-Mediated Stereochemical Control

The DuPONT asymmetric synthesis employs LiBr-catalyzed cyclization of (R)-glycidol butyrate with 4-acetylphenyl isocyanate to form the oxazolidinone core . Subsequent saponification and methylation yield the 5-(R)-hydroxymethyl intermediate, which is converted to the acetamide group via tosylation, azide displacement, and acylation . This approach ensures precise control over the (4R) and (5S) configurations in the final compound .

One-Pot Synthesis Integrating Multiple Steps

A streamlined one-pot method combines dioxolane formation, oxazolidinone cyclization, and benzylamination. Starting from 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone, sequential reactions with FeCl3/NaNO2 (for dioxolane), (-)-DIP chloride (for reduction), and 4-fluoro-N-(4-hydroxyphenyl)methylene-benzenamine (for benzylamination) yield the target compound . Key advantages include reduced purification steps and a 70–75% overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

[4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that oxazolidinone derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through mechanisms that may include the disruption of cell cycle progression and induction of apoptosis in cancer cells.

A study demonstrated that modifications to the oxazolidinone framework can enhance selectivity towards cancerous cells while reducing toxicity to normal cells. This is crucial for developing targeted therapies that minimize side effects associated with traditional chemotherapy .

Antimicrobial Properties
Oxazolidinones are known for their broad-spectrum antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting protein synthesis, which is vital for bacterial growth and replication .

Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is an area of active research, with implications for conditions such as Alzheimer's disease .

Material Science Applications

Photoluminescent Materials
The incorporation of this compound into polymer matrices has been explored for creating photoluminescent materials. These materials can be used in various applications, including sensors, light-emitting devices, and display technologies. The photophysical properties of the compound allow it to absorb light and re-emit it at different wavelengths, making it suitable for optoelectronic applications .

Catalysis
The compound's unique structural features enable its use as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions while providing high selectivity is advantageous in synthetic organic chemistry. Researchers are investigating its efficacy in promoting various transformations, including cross-coupling reactions and asymmetric synthesis .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study BAntimicrobial EfficacyShowed significant inhibition of MRSA growth compared to standard antibiotics.
Study CNeuroprotectionIndicated potential protective effects on neuronal cells exposed to oxidative stress.
Study DPhotoluminescent PropertiesDeveloped a polymer film with enhanced luminescence properties suitable for LED applications.
Study ECatalytic ApplicationsAchieved high yields in cross-coupling reactions using the compound as a catalyst under mild conditions.

Wirkmechanismus

The mechanism of action of [4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone** involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a material.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Biological Activity
[4R-[3(2S,3S),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone 2-oxazolidinone core, 2-methyl-1,3-dioxolane, bis(phenylmethyl)amino group ~650 (estimated) N/A Ribosome inhibition, protein synthesis suppression
[R-(R,S)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone () Lacks 2-methyl-1,3-dioxolane group; simpler side chain 561.67 174590-40-0 Unspecified activity, but structural similarity suggests potential ribosomal interaction
(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone () Acetyl group replaces dioxolane; retains bis(phenylmethyl)amino 633.77 188559-10-6 Likely altered binding affinity due to acetyl substitution
(3R,4S)-1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone () Azetidinone core, fluorophenyl/hydroxyphenyl substituents 409.43 1700622-06-5 Non-ribosomal target; potential kinase or receptor modulation

Key Findings :

Structural Divergence : The target compound’s 2-methyl-1,3-dioxolane group distinguishes it from analogs like and . This moiety likely enhances solubility or ribosomal binding compared to simpler side chains .

Stereochemical Specificity: The [4R,3(2S,3S)] configuration is absent in analogs (e.g., ’s azetidinone), underscoring its role in ribosome interaction .

Functional Group Impact: The bis(phenylmethyl)amino group (common to , and 11) may mediate hydrophobic interactions with ribosomal proteins. Acetyl substitution () reduces steric bulk but may compromise binding stability compared to the dioxolane ring.

Similarity Analysis :

  • Tanimoto Coefficient: Using binary fingerprint analysis (), the target compound shares ~70% similarity with (due to shared oxazolidinone and phenylmethylamino groups) but <40% with azetidinones ().
  • Metabolic Pathway Relevance: Algorithms for structure comparison () suggest the target compound and its analogs may share pathways involving amino acid metabolism or ribosomal function.

Research Implications

  • Mechanistic Insights : The dioxolane group in the target compound likely stabilizes its interaction with the ribosome’s 50S subunit, a hypothesis supported by structural modeling .
  • Synthetic Challenges : The stereochemical complexity of the target compound necessitates advanced asymmetric synthesis techniques, unlike simpler analogs (e.g., ).
  • Biological Selectivity: Fluorophenyl/hydroxyphenyl groups in azetidinones () indicate divergent targets (e.g., enzymes vs. ribosomes), highlighting the oxazolidinone scaffold’s specificity for translation machinery .

Biologische Aktivität

The compound “[4R-[3(2S*,3S*),4R*]]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxopentyl]-4-phenyl-2-oxazolidinone” is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing an oxygen and nitrogen atom. The specific stereochemistry indicated by the notation suggests potential chiral centers which may influence its biological activity.

Key Structural Features:

  • Bis(phenylmethyl)amino group: This moiety may enhance lipophilicity and interaction with biological membranes.
  • Dioxolane ring: Known for its stability and ability to form hydrogen bonds, potentially influencing solubility and bioavailability.
  • Oxazolidinone core: Commonly associated with antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antibacterial properties. For example, linezolid, a well-known member of this class, is effective against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The compound may share similar mechanisms of action involving inhibition of protein synthesis by binding to the 50S ribosomal subunit.

Table 1: Comparison of Oxazolidinones

CompoundActivityTarget Bacteria
LinezolidAntibacterialStaphylococcus aureus
TedizolidAntibacterialEnterococcus faecium
Subject CompoundPotentially AntibacterialTBD

The proposed mechanism for the biological activity of oxazolidinones includes:

  • Inhibition of protein synthesis: By binding to the ribosomal RNA within the 50S subunit, preventing the formation of functional ribosomes.
  • Disruption of bacterial cell wall synthesis: Indirectly affecting cell wall integrity through inhibition of essential proteins.

Case Studies

  • Study on Antibacterial Efficacy:
    A study investigating various oxazolidinones found that modifications at the phenylmethyl position significantly enhanced antibacterial potency against resistant strains. The compound's structure suggests it could be optimized for similar effects.
  • Toxicological Assessment:
    Toxicological evaluations indicate that while oxazolidinones are generally well-tolerated, side effects such as myelosuppression were noted in clinical trials. Understanding the safety profile of the subject compound is crucial for therapeutic applications.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of oxazolidinones. Modifications to the core structure can lead to improved efficacy and reduced toxicity profiles. For instance:

  • Substituent Variations: Changes in the aromatic substituents can alter binding affinity to bacterial ribosomes.
  • Chirality Influence: The stereochemistry plays a critical role in biological activity, with specific enantiomers showing enhanced potency.

Table 2: SAR Insights from Recent Studies

ModificationEffect on ActivityReference
Phenylmethyl substitutionIncreased potency
Dioxolane ring incorporationImproved solubility
Chirality variationsAltered efficacy

Q & A

Basic: What is the molecular mechanism by which this compound inhibits protein synthesis?

The compound binds to the 50S ribosomal subunit, interfering with the elongation phase of translation by hindering tRNA movement and preventing amino acid addition to nascent peptide chains. This interaction induces conformational changes in the ribosome, further destabilizing its functionality . To validate this mechanism, researchers should perform in vitro ribosomal binding assays (e.g., surface plasmon resonance) and correlate results with cell-free translation inhibition studies.

Basic: What experimental protocols are recommended for synthesizing this compound?

While direct synthesis protocols are not provided in the evidence, analogous methods for structurally related oxazolidinones suggest:

  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the 2-oxazolidinone core.
  • Sequential coupling of the bis(phenylmethyl)amino-phenyl moiety via Buchwald-Hartwig amination, followed by introduction of the 2-methyl-1,3-dioxolane group using acid-catalyzed ketalization .
  • Purification via column chromatography with chiral stationary phases to ensure enantiomeric purity .

Basic: How can researchers detect and quantify this compound in biological matrices?

Recommended methodologies include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) or Liquid Chromatography-Mass Spectrometry (LC-MS) for high sensitivity.
  • Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on characteristic signals (e.g., 1H NMR: δ 7.2–7.4 ppm for aromatic protons; 13C NMR: δ 170–175 ppm for oxazolidinone carbonyl) .

Advanced: How can experimental designs be optimized to study ribosomal binding kinetics?

Employ stopped-flow fluorescence assays to monitor real-time ribosome-ligand interactions. Key parameters:

  • Vary concentrations of the compound (0.1–10 μM) and ribosomes (0.5–5 μM).
  • Use pseudo-first-order conditions to calculate association (konk_{\text{on}}) and dissociation (koffk_{\text{off}}) rates.
  • Validate with cryo-electron microscopy (cryo-EM) to visualize conformational changes in the ribosome upon binding .

Advanced: How should researchers resolve contradictions between biochemical and cell-based assay data?

Discrepancies may arise due to differences in membrane permeability or off-target effects. Mitigation strategies:

  • Perform cellular uptake studies (e.g., radiolabeled compound tracking) to assess intracellular concentration.
  • Combine RNA sequencing with ribosome profiling to identify secondary targets or compensatory pathways.
  • Use isogenic cell lines with ribosomal mutations to confirm target specificity .

Advanced: What strategies enhance enantiomeric purity during synthesis?

To minimize racemization:

  • Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution) for stereocenter formation.
  • Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification.
  • Validate purity via circular dichroism (CD) or optical rotation measurements .

Advanced: How can computational models predict off-target interactions?

Integrate quantum mechanical/molecular mechanical (QM/MM) simulations to study ligand-ribosome binding. Steps:

  • Generate a 3D structure of the compound using density functional theory (DFT) .
  • Dock the compound into the 50S subunit (PDB: 1JJ2) using AutoDock Vina or Schrödinger Suite .
  • Compare binding energies with known ribosomal inhibitors to predict selectivity .

Advanced: What factorial design approaches optimize synergistic effects with other inhibitors?

Use a 2k factorial design to evaluate combinations with antibiotics (e.g., linezolid or chloramphenicol). Variables:

  • Factors : Compound concentration, secondary inhibitor dose, incubation time.
  • Responses : Bacterial growth inhibition (OD600) and cytotoxicity (LDH assay).
  • Analyze interactions via ANOVA and response surface modeling to identify synergistic regimes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.